Ostricacin-1 -

Ostricacin-1

Catalog Number: EVT-244980
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ostricacin-1 is sourced from the immune cells of ostriches, specifically leukocytes. It is classified under the broader category of antimicrobial peptides (AMPs), which are small proteins that play a crucial role in the immune response by directly targeting and killing bacteria, fungi, and viruses . The peptide exhibits structural characteristics typical of beta-defensins, including a conserved cysteine motif that contributes to its functional properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of ostricacin-1 involves purification from ostrich leukocytes, typically through techniques such as high-performance liquid chromatography (HPLC) and ion-exchange chromatography. These methods allow for the isolation of the peptide based on its size and charge . The primary sequence of ostricacin-1 has been identified to show homology with other beta-defensins, indicating a shared evolutionary origin among these peptides .

Molecular Structure Analysis

Structure and Data

Ostricacin-1 possesses a characteristic structure common to beta-defensins, featuring an alpha-helical region stabilized by disulfide bonds formed between cysteine residues. This structure is crucial for its antimicrobial activity as it facilitates interaction with microbial membranes . The molecular weight of ostricacin-1 has been reported to be approximately 6.7 kDa, which aligns with typical values for peptides in this class .

Chemical Reactions Analysis

Reactions and Technical Details

Ostricacin-1 interacts with bacterial membranes and intracellular components, leading to several biochemical reactions. These include:

  • Membrane Disruption: The peptide can insert itself into bacterial membranes, causing permeability changes that lead to cell lysis.
  • Inhibition of Nucleic Acid Synthesis: Ostricacin-1 binds to DNA and RNA, inhibiting their synthesis and thus affecting bacterial replication .
  • Interference with Protein Synthesis: By disrupting ribosomal function or binding to essential proteins, ostricacin-1 can halt protein synthesis within bacterial cells .
Mechanism of Action

Process and Data

The mechanism of action of ostricacin-1 primarily involves its ability to disrupt bacterial membranes and inhibit critical cellular processes. Upon contact with bacterial cells:

  1. Membrane Interaction: The positively charged regions of ostricacin-1 interact with the negatively charged components of the bacterial membrane.
  2. Insertion into Membrane: This interaction leads to the insertion of the peptide into the membrane, forming pores that compromise membrane integrity.
  3. Inhibition of Cellular Functions: Following membrane disruption, ostricacin-1 can penetrate the cell and bind to DNA, RNA, or ribosomes, effectively halting nucleic acid replication and protein synthesis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ostricacin-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 6.7 kDa.
  • Isoelectric Point: The isoelectric point is typically around 9.5, indicating a net positive charge at physiological pH.
  • Solubility: It is soluble in aqueous solutions but may have reduced solubility in high-salt environments.

These properties contribute to its effectiveness as an antimicrobial agent against various pathogens .

Applications

Scientific Uses

Ostricacin-1 has potential applications in various fields:

  • Antimicrobial Agents: Due to its broad-spectrum antibacterial activity, it can be developed into new therapeutic agents for treating infections caused by multidrug-resistant bacteria.
  • Biotechnology: Its properties can be utilized in developing novel preservatives or additives in food products to inhibit microbial growth.
  • Research: Ostricacin-1 serves as a model for studying the mechanisms of action of antimicrobial peptides and their potential modifications for enhanced efficacy .
Phylogenetic Context and Evolutionary Significance of β-Defensins

Evolutionary Origins of Avian β-Defensins in Innate Immunity

β-defensins constitute a cornerstone of avian innate immunity, characterized by their cationic, amphipathic structures and triple-stranded β-sheet folds stabilized by three disulfide bonds. These peptides exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses. In birds, β-defensins evolved from a common ancestral gene present before the avian-mammalian divergence ~310 million years ago. This is evidenced by a conserved "β-defensin core motif" (six cysteines and two glycines) shared across avian and mammalian lineages [1] [3]. Unlike mammals, birds lack α- and θ-defensins, relying solely on β-defensins and avian-specific ovodefensins for epithelial and phagocytic immune defense [9]. The evolutionary conservation of this core motif underscores its non-redundant role in membrane disruption and immunomodulation—functions critical for host survival in pathogen-rich environments.

Table 1: Key Features of Vertebrate Defensin Families

Defensin TypeCysteine PatternRepresentative TaxaUnique Avian Variants
β-DefensinsC1-C5, C2-C4, C3-C6Birds, Mammals, FishOstricacins (Osp-1–4)
α-DefensinsC1-C6, C2-C4, C3-C5Mammals onlyAbsent in birds
θ-DefensinsCyclic structurePrimates onlyAbsent in birds
OvodefensinsSix cysteines (alternate spacing)Birds onlyOvo-1, Ovo-2

Source: [3] [9]

Phylogenetic Clade Delineation of Ostricacin-1 Among Avian Species

Ostricacin-1 (Osp-1), the first β-defensin isolated from ostrich (Struthio camelus) heterophils, clusters within a distinct phylogenetic clade of palaeognath birds (ratites). Genomic analyses reveal:

  • Osp-1 shares 98.7% amino acid similarity with king penguin Spheniscin-2 but only ≤75% with galliform AvBDs (e.g., chickens, turkeys) [3] [9].
  • Ostrich defensins (Osp-1–4) form a monophyletic group sister to other ratite β-defensins, supporting gene duplication events after the divergence of Struthioniformes ~40–60 MYA [1] [3].
  • Functional divergence is evident: Osp-1, Osp-3, and Osp-4 target Gram-negative (E. coli O157:H7) and Gram-positive bacteria (MRSA Staphylococcus aureus), while Osp-2 exhibits unique anti-fungal activity against Candida albicans [1]. This suggests subfunctionalization within the ostricacin family.

Table 2: Phylogenetic Relationships of Avian β-Defensins

Avian OrderRepresentative β-DefensinAmino Acid LengthTarget PathogensClade Relationship to Osp-1
StruthioniformesOsp-1 (Ostrich)42E. coli, MRSAReference
SphenisciformesSpheniscin-2 (Penguin)41Bacteria, filamentous fungiSister lineage (98.7% similarity)
GalliformesAvBD2 (Chicken)41Bacteria, weak antifungalDistant (≤75% similarity)
AnseriformesAvBD9 (Duck)38Broad-spectrum bacteriaDistant

Source: [1] [3] [9]

Comparative Genomic Analysis of Ostrich β-Defensin Loci

The genomic architecture of ostrich β-defensin genes reveals mechanisms driving their diversification:

  • Cluster Organization: Osp-1–4 reside in a single chromosomal locus syntenic with the chicken β-defensin cluster on chromosome 3q3.5–q3.7. However, ostriches possess fewer defensin genes (4 vs. 14 in chickens), indicating lineage-specific expansions or losses [3] [9].
  • Gene Structure: Osp genes exhibit a 4-exon, 3-intron layout: Exon 1 encodes the 5’UTR; Exon 2 the signal peptide; Exon 3 the propeptide; and Exon 4 the mature peptide and 3’UTR. This mirrors mammalian β-defensin organization but contrasts with avian ovodefensins, which lack introns [9].
  • Evolutionary Drivers:
  • Positive selection: The mature peptide region (Exon 4) shows elevated dN/dS ratios (>1), favoring substitutions at cationic residues (e.g., arginine) to enhance membrane interactions [3].
  • Recombination: Breakpoints in Osp flanking regions suggest historical recombination with goose parvovirus (GPV), potentially facilitating cross-species transmission and genomic innovation [7].
  • Regulatory conservation: Promoter regions harbor conserved NF-κB and AP-1 binding sites, enabling inflammation-responsive expression akin to mammalian defensins [9].

Table 3: Genomic Features of Avian β-Defensin Clusters

FeatureOstrich (Osp Locus)Chicken (AvBD Locus)Functional Implication
Chromosomal LocationSyntenic to Chr 3Chr 3q3.5–q3.7Ancestral linkage conserved
Number of Genes4 (Osp-1–4)14 (AvBD1–14)Lineage-specific duplication events
Exon-Intron Structure4 exons, 3 introns4 exons (AvBD1–13), 3 exons (AvBD14)Conserved processing mechanism
Selection Pressure (Exon 4)dN/dS >1dN/dS >1 in AvBD2,4,9Adaptive evolution for pathogen binding
Regulatory MotifsNF-κB, AP-1 sitesNF-κB, STAT sitesInducible expression during infection

Source: [3] [7] [9]

The ostrich β-defensin locus exemplifies how gene duplication, positive selection, and regulatory conservation underpin the evolution of innate immunity in Palaeognathae. Osp-1’s phylogenetic position and genomic context solidify its role as a model for understanding adaptive diversification of host defense peptides in basal avian lineages.

Complete List of Compounds Mentioned:

  • Ostricacin-1 (Osp-1)
  • Ostricacin-2 (Osp-2)
  • Ostricacin-3 (Osp-3)
  • Ostricacin-4 (Osp-4)
  • Avian β-Defensin 1 (AvBD1/Gal-1)
  • Avian β-Defensin 2 (AvBD2)
  • Spheniscin-2
  • Goose Parvovirus (GPV)
  • Muscovy Duck Parvovirus (MDPV)
  • Novel Goose Parvovirus (NGPV)

Properties

Product Name

Ostricacin-1

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